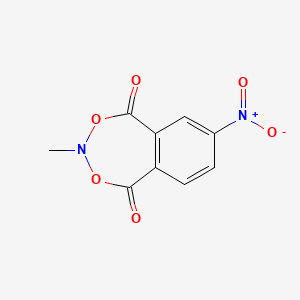
3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione is a heterocyclic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione typically involves the nitration of a benzodiazepine precursor. One common method is the nitration of methyl benzoate followed by cyclization to form the benzodioxazepine ring . The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of benzodiazepines by optimizing reaction conditions and minimizing the risk of side reactions .
化学反应分析
Types of Reactions
3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties depending on the substituents introduced .
科学研究应用
3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.
Industry: Utilized in the development of new pharmaceuticals and as a model compound for studying the properties of benzodiazepines
作用机制
The mechanism of action of 3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties . The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release .
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Nitrazepam: Known for its hypnotic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
3-Methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione is unique due to its specific nitro and methyl substitutions, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying the structure-activity relationships within the benzodiazepine class .
属性
分子式 |
C9H6N2O6 |
|---|---|
分子量 |
238.15 g/mol |
IUPAC 名称 |
3-methyl-7-nitro-2,4,3-benzodioxazepine-1,5-dione |
InChI |
InChI=1S/C9H6N2O6/c1-10-16-8(12)6-3-2-5(11(14)15)4-7(6)9(13)17-10/h2-4H,1H3 |
InChI 键 |
JIPHWRAKAZWOEA-UHFFFAOYSA-N |
规范 SMILES |
CN1OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13403151.png)
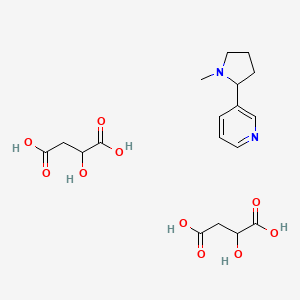
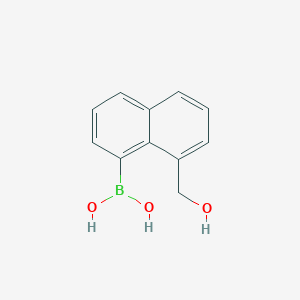
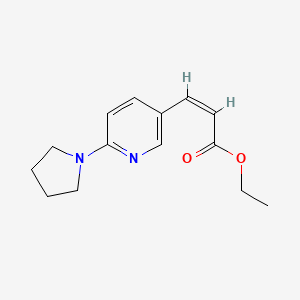
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)
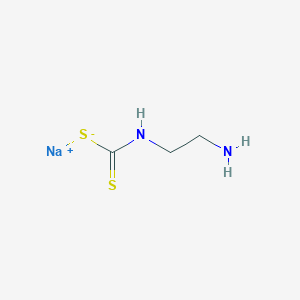
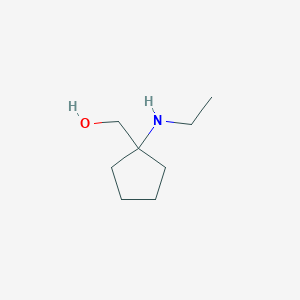
![[(8S,10S,13S,14S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13403202.png)
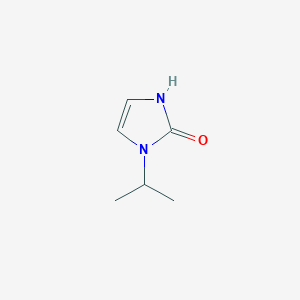
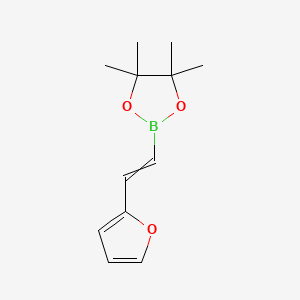


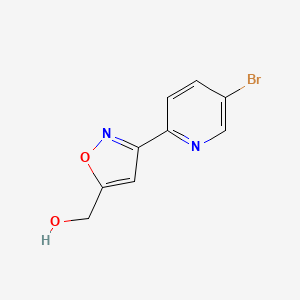
![1-[3-[[5-(4-Amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B13403244.png)
